molecular formula C6H7N3O4S B2651175 6-(Sulfamoylamino)pyridine-2-carboxylic acid CAS No. 1596108-27-8

6-(Sulfamoylamino)pyridine-2-carboxylic acid

Cat. No.: B2651175
CAS No.: 1596108-27-8
M. Wt: 217.2
InChI Key: OAEDQMLMMPSUAR-UHFFFAOYSA-N
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Description

6-(Sulfamoylamino)pyridine-2-carboxylic acid is a pyridine-based carboxylic acid with the molecular formula C6H7N3O4S and a molecular weight of 217.015 g/mol . The compound features a carboxylic acid functional group attached to the pyridine ring, a class of molecules known for their polarity, hydrogen-bonding capabilities, and role as Brønsted-Lowry acids . Pyridine carboxylic acid isomers, such as picolinic, nicotinic, and isonicotinic acid, are privileged scaffolds in medicinal chemistry, frequently serving as key building blocks for discovering new enzyme inhibitors . These isomers have led to therapeutics for a range of conditions, including tuberculosis, cancer, and Alzheimer's disease, and continue to be actively researched by major pharmaceutical companies for developing compounds with nanomolar potency . The presence of both the sulfamoylamino and carboxylic acid groups on the pyridine ring makes this compound a valuable intermediate for researchers designing and synthesizing novel bioactive molecules, particularly for probing structure-activity relationships (SAR) in drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(sulfamoylamino)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c7-14(12,13)9-5-3-1-2-4(8-5)6(10)11/h1-3H,(H,8,9)(H,10,11)(H2,7,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEDQMLMMPSUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NS(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596108-27-8
Record name 6-(sulfamoylamino)pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Sulfamoylamino)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Pyridine-2-carboxylic acid+Sulfamoyl chloride6-(Sulfamoylamino)pyridine-2-carboxylic acid\text{Pyridine-2-carboxylic acid} + \text{Sulfamoyl chloride} \rightarrow \text{this compound} Pyridine-2-carboxylic acid+Sulfamoyl chloride→6-(Sulfamoylamino)pyridine-2-carboxylic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-(Sulfamoylamino)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-(Sulfamoylamino)pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-(Sulfamoylamino)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

6-(Methylamino)pyridine-2-carboxylic Acid

  • Structure: Features a methylamino (NHCH₃) group at the 6-position instead of sulfamoylamino.
  • Molecular Formula : C₇H₈N₂O₂ (MW: 152.15 g/mol) .
  • Lower molecular weight (152.15 vs. ~215–220 g/mol estimated for the sulfamoylamino analog).

6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers (L1–L4)

  • Structure : Methyl ester derivatives with carbamoyl (CONH-) and methyl-substituted pyridyl groups at the 6-position .
  • Key Differences :
    • Esterification of the carboxylic acid reduces acidity and bioavailability.
    • Carbamoyl groups lack the sulfamoyl’s sulfonic acid moiety, altering electronic and steric properties .

6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic Acid

  • Structure : Pyrimidine core with chlorine and pyridyl substituents.
  • Molecular Formula : C₁₀H₆ClN₃O₂ (MW: 235.63 g/mol) .
  • Key Differences :
    • Heterocyclic pyrimidine core vs. pyridine in the target compound.
    • Chlorine substituent introduces distinct reactivity (e.g., nucleophilic substitution).

Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

  • Structure: Fused imidazo-pyridine systems with substituents like cyanocyclopropyl .
  • Key Differences: Rigid bicyclic structure enhances binding affinity in pharmacological contexts. Cyanocyclopropyl group introduces steric hindrance and electron-withdrawing effects absent in sulfamoylamino derivatives .

Spectroscopic Data

  • FTIR: Carbamoyl analogs (L1–L4) show peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3300–3450 cm⁻¹ (N-H stretch) . Sulfamoylamino derivatives would exhibit additional S=O stretches near 1150–1350 cm⁻¹.
  • NMR: Methylamino derivatives (e.g., 6-(methylamino)pyridine-2-carboxylic acid) show pyridine proton shifts at δ 7.5–8.5 ppm in ¹H NMR . Sulfamoylamino groups would deshield adjacent protons due to electron-withdrawing effects.
Compound FTIR C=O (cm⁻¹) ¹H NMR Pyridine Shifts (δ) Molecular Weight (g/mol)
L1–L4 (carbamoyl esters) 1650–1680 7.8–8.3 245–260
6-(Methylamino) analog N/A 7.5–8.5 152.15
Sulfamoylamino (estimated) 1650–1680 + 1150–1350 ~8.0–8.6 ~215–220

Biological Activity

6-(Sulfamoylamino)pyridine-2-carboxylic acid, also known by its CAS number 1596108-27-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfamoylamino group and a carboxylic acid, contributing to its unique reactivity and biological profile. Its molecular formula is C6H8N2O3SC_6H_8N_2O_3S with a molecular weight of approximately 188.21 g/mol. The presence of the sulfamoyl group enhances its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, likely due to its structural similarity to known antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In cell line assays, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival has been highlighted in various studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfamoyl group can mimic substrates for enzymes involved in metabolic pathways, leading to competitive inhibition.
  • Interaction with DNA : There is evidence suggesting that this compound can intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Cell Signaling : The compound may influence signaling pathways related to inflammation and cell survival, potentially through the inhibition of kinases involved in these processes.

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the efficacy of various pyridine derivatives, including this compound, against resistant bacterial strains. The study found that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Another investigation focused on the compound's potential as an anticancer agent. In xenograft models, treatment with this compound resulted in significant tumor reduction compared to controls, highlighting its therapeutic potential in oncology .

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